molecular formula C12H26Cl2N2 B11813374 (S)-N-Allyl-3-methyl-2-(pyrrolidin-1-yl)butan-2-amine dihydrochloride

(S)-N-Allyl-3-methyl-2-(pyrrolidin-1-yl)butan-2-amine dihydrochloride

Cat. No.: B11813374
M. Wt: 269.25 g/mol
InChI Key: JABFVSAKGFBKCY-LTCKWSDVSA-N
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Description

(S)-N-Allyl-3-methyl-2-(pyrrolidin-1-yl)butan-2-amine dihydrochloride is a chemical compound with a complex structure that includes an allyl group, a pyrrolidine ring, and a butan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Allyl-3-methyl-2-(pyrrolidin-1-yl)butan-2-amine dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring and the introduction of the allyl group. Common reagents used in these reactions include alkyl halides, amines, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Allyl-3-methyl-2-(pyrrolidin-1-yl)butan-2-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.

Scientific Research Applications

(S)-N-Allyl-3-methyl-2-(pyrrolidin-1-yl)butan-2-amine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-Allyl-3-methyl-2-(pyrrolidin-1-yl)butan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-Methyl-1-(pyrrolidin-1-yl)butan-2-amine hydrochloride
  • 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-amine hydrochloride

Uniqueness

(S)-N-Allyl-3-methyl-2-(pyrrolidin-1-yl)butan-2-amine dihydrochloride is unique due to the presence of the allyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H26Cl2N2

Molecular Weight

269.25 g/mol

IUPAC Name

(2S)-3-methyl-N-prop-2-enyl-2-pyrrolidin-1-ylbutan-2-amine;dihydrochloride

InChI

InChI=1S/C12H24N2.2ClH/c1-5-8-13-12(4,11(2)3)14-9-6-7-10-14;;/h5,11,13H,1,6-10H2,2-4H3;2*1H/t12-;;/m0../s1

InChI Key

JABFVSAKGFBKCY-LTCKWSDVSA-N

Isomeric SMILES

CC(C)[C@@](C)(NCC=C)N1CCCC1.Cl.Cl

Canonical SMILES

CC(C)C(C)(NCC=C)N1CCCC1.Cl.Cl

Origin of Product

United States

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